Ezutromid is a small-molecule compound classified as a utrophin modulator. [, , ] It functions as a first-in-class utrophin modulator and has been investigated as a potential therapeutic agent for the treatment of Duchenne muscular dystrophy (DMD). [, ] Ezutromid's role in scientific research primarily revolves around its ability to increase the expression of utrophin, a protein similar in function to dystrophin, which is absent in individuals with DMD. [, ]
Ezutromid undergoes hepatic oxidation, primarily at its 2-naphthyl substituent. [] This metabolic process generates two regioisomeric 1,2-dihydronaphthalene-1,2-diols, referred to as DHD1 and DHD3, as the major metabolites. [] In many patients, plasma levels of DHD metabolites exceed those of Ezutromid. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6